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Compound of Interest

Compound Name: Glyphosate-13C,15N

Cat. No.: B1443869

Isotopic labeling is a powerful technique used to track the fate of a molecule within a biological
system.[1] By replacing one or more atoms in the glyphosate molecule with a heavier isotope
(e.g., 1*C), researchers can precisely quantify the parent compound and its metabolites in
various tissues and excreta, independent of the analytical background.[1][2] This approach is
fundamental to understanding the toxicokinetics of glyphosate, as it allows for the differentiation
between the administered compound and endogenous molecules. Studies utilizing **C-labeled
glyphosate have been instrumental in determining its low absorption rate, limited metabolism,
and routes of elimination in various animal models.[3][4]

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Toxicokinetic studies are essential for characterizing the movement and transformation of a
substance within an organism. For glyphosate, these studies consistently show poor absorption
from the gastrointestinal tract, minimal metabolism, and rapid elimination.

Absorption

Oral Exposure: Following oral administration in animal models, glyphosate is poorly and slowly
absorbed from the gastrointestinal tract. Studies in Sprague-Dawley rats using **C-glyphosate
at a dose of 10 mg/kg showed that approximately 30-40% of the administered dose was

absorbed. At higher doses (1000 mg/kg), absorption was found to be lower, in the range of 15-
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23%. The peak plasma concentration is typically reached within 4 to 6 hours post-
administration.

Dermal Exposure: Dermal penetration of glyphosate is very low. In vitro studies using human
skin samples have demonstrated minimal absorption. One study reported a permeability
constant of 4.59x10~4 cm/hour. Following the application of a **C-labeled Roundup®
formulation to human skin, dermal absorption was between 0% and 0.4% over an 8-hour
period.

Distribution

Once absorbed, glyphosate distributes systemically but does not bioaccumulate significantly.
The highest concentrations of radioactivity after oral dosing are found in the gastrointestinal
contents and tissues. The total body burden is low; seven days after a single oral dose in rats,
approximately 1% of the administered dose remained, primarily associated with bone. In
monkeys dermally exposed to a *C-labeled formulation, no radioactivity was detected in the
spleen, ovaries, kidney, brain, or bone marrow after 7 days.

Metabolism

Glyphosate undergoes very limited metabolism in mammals. The vast majority of the absorbed
dose is excreted as the unchanged parent compound. The primary and only significant
metabolite identified is aminomethylphosphonic acid (AMPA). In rats, AMPA accounts for a very
small fraction of the administered dose, typically 0.2—0.4% found in urine and feces. In a
human case of intentional ingestion, the serum concentration ratio of glyphosate to AMPA was
147:1.

EXxcretion

The primary routes of elimination for glyphosate are through feces (representing unabsorbed
compound) and urine (representing absorbed compound). Following a single oral dose of 14C-
glyphosate in rats, urine and feces were found to be equally important routes of elimination for
the absorbed and unabsorbed portions, respectively. Elimination from plasma is relatively rapid,
with a half-life of around 3-4 hours estimated in human poisoning cases.

Quantitative Toxicological Data
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The following tables summarize the quantitative ADME and toxicokinetic data from key studies

involving isotopically labeled glyphosate.

Table 1: Absorption and Excretion of Isotopically Labeled Glyphosate in Rats

Urinary Fecal

Species/S Dose & E— Excretion Excretion Key Referenc

oute

train Isotope (% of (% of Findings e

Dose) Dose)
Urine and
feces are

Sprague- ~35-40% Remaind equally

10 mg/kg  Oral .

Dawley (Absorbe er of important

14C (gavage)

Rats d) dose routes of
eliminatio
n.

Urinary
excretion

F344/N Oral Not represents

5.6 mg/kg ~30% »

Rats (gavage) specified the
absorbed
amount.
Represents
the

Sprague- 7-36% ]

Oral Not proportion

Dawley 10 mg/kg (over <7 -~

(gavage) specified of

Rats days)
absorbed
glyphosate.

| Sprague-Dawley Rats | 1000 mg/kg | Oral (gavage) | 15-20% | Not specified | Absorption is

lower at higher doses. | |

Table 2: Toxicokinetic Parameters of Glyphosate in Rats
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Intravenous
(100 mgl/kg)

Oral (400
mg/kg)

Parameter

Tmax (h) N/A 5.16

Key Findings Reference
Slow

absorption

after oral dose.

Cmax (ug/mL) N/A 4.62

Peak plasma
concentration

after oral dose.

Elimination T

(h)

9.99 14.38

Elimination half-
life is longer after
oral
administration,
likely due to slow

absorption.

Bioavailability (F)  N/A 23.21%

Demonstrates
low oral

bioavailability.

| Vd (L/kg) | 2.99 (Vss) | Not specified | Suggests considerable diffusion into tissues. | |

Table 3: Dermal Absorption of 14C-Glyphosate

System Formulation Dose
. 1%
In vitro
. Aqueous 300 pL
Human Skin ]
Solution

Dermal
Exposure

Time (h)

Absorption Reference

(%)

Permeabilit
y constant:
4.59x10~4
cml/h

N/A

| In vitro Human Skin | Undiluted Roundup® | 15.4 to 154 ug/cm? | 0-0.4% | 8 | |

Key Experimental Protocols
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The methodology detailed below is a representative synthesis based on protocols described in
the literature for a single-dose oral toxicokinetic study in rats.

Objective: To determine the absorption, distribution, metabolism, and excretion of glyphosate
following a single oral dose.

1. Test System:

e Species: Male Sprague-Dawley rats.

e Housing: Housed individually in metabolism cages designed to separate urine and feces.
2. Test Substance:

« A mixture of analytical-grade [**C]glyphosate and unlabeled (12C) glyphosate.

e The specific activity is adjusted to allow for accurate detection and quantification.
3. Administration:

e Route: Single oral gavage.

e Dose: 10 mg/kg body weight.

e Vehicle: Typically an aqueous solution.

4. Sample Collection:

o Urine and Feces: Collected at predefined intervals (e.g., 0-6h, 6-12h, 12-24h, and then daily
for up to 7 days) to determine excretion patterns.

» Blood: Serial blood samples are collected via an appropriate route (e.g., tail vein) at various
time points post-dose to determine plasma concentration-time profiles.

o Tissues: Animals are euthanized at different time points (e.g., 2, 6, 28, 96, and 168 hours
post-dose), and tissues of interest (liver, kidney, bone, etc.) are collected to assess
distribution.
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5. Analytical Methods:

e Quantification of Radioactivity: Total radioactivity in urine, feces (homogenized), plasma, and
tissues is determined using liquid scintillation counting (LSC).

o Metabolite Profiling: Samples (especially urine and tissue extracts) are analyzed using High-
Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and
quantify parent glyphosate and potential metabolites like AMPA.

Visualizations

The following diagrams illustrate the typical workflow for a toxicokinetic study and the metabolic
transformation of glyphosate.
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Caption: Experimental workflow for a 1*C-glyphosate ADME study in rats.

Limited Biotransformation
Glyphosate (Oxidative Cleavage) > AMPA
(Parent Compound) (Aminomethylphosphonic Acid)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

